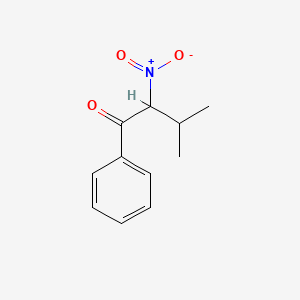
9-benzyl-1-methyl-3H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-benzyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
化学反应分析
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
相似化合物的比较
Similar compounds to 9-benzyl-1-methyl-3H-purine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound exhibits unique properties due to its specific substitutions, which can enhance its biological activity and selectivity .
属性
CAS 编号 |
61080-45-3 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
InChI 键 |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)

![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)







